N-benzyl-2-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
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Overview
Description
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a benzyl group, a tetrahydroquinoline moiety, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.
Introduction of the Tetrahydroquinoline Moiety: This step involves the synthesis of the tetrahydroquinoline derivative, which can be achieved through cyclization reactions.
Coupling Reactions: The final step involves coupling the imidazole and tetrahydroquinoline derivatives with a benzyl group under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can be compared with other similar compounds, such as:
Benzimidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Used in the treatment of malaria and other infectious diseases.
Imidazole Derivatives: Known for their use in antifungal medications and as building blocks in organic synthesis.
The uniqueness of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE lies in its combined structural features, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H26N4O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-benzyl-2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H26N4O3S/c29-16-20-14-26-24(28(20)15-22(30)25-13-18-7-2-1-3-8-18)32-17-23(31)27-12-6-10-19-9-4-5-11-21(19)27/h1-5,7-9,11,14,29H,6,10,12-13,15-17H2,(H,25,30) |
InChI Key |
GLSUSODNTKUOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=CC=C4)CO |
Origin of Product |
United States |
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